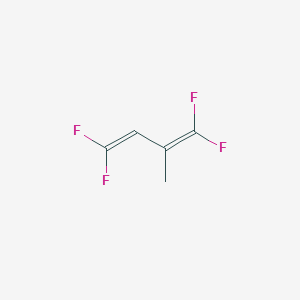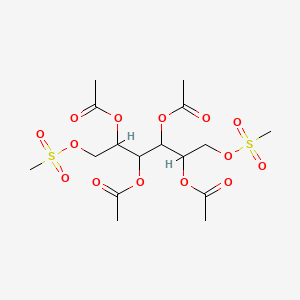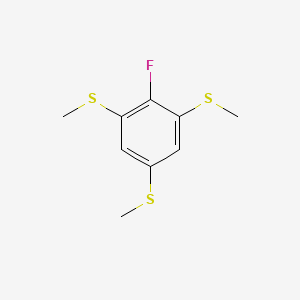
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is an organic compound with the molecular formula C9H11FS3 It is characterized by a benzene ring substituted with a fluorine atom and three methylsulfane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) typically involves the reaction of 2-fluorobenzene-1,3,5-triyl trihalide with methylsulfane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of halide groups with methylsulfane groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) involves its interaction with molecular targets through its functional groups. The fluorine atom and methylsulfane groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Similar in structure but with three fluorine atoms instead of one.
1,3,5-Tris(methylsulfane)benzene: Lacks the fluorine atom, affecting its chemical properties.
2,4,6-Trifluorobenzene-1,3,5-triyl tris(methylsulfane): Contains additional fluorine atoms, altering its reactivity.
Uniqueness
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is unique due to the presence of both a fluorine atom and three methylsulfane groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11FS3 |
|---|---|
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2-fluoro-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C9H11FS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
InChI Key |
HFMWZCVSMRANLS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1)SC)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


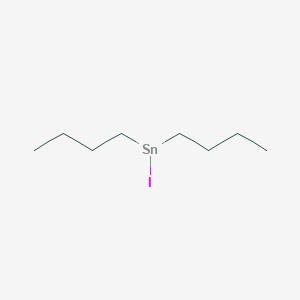

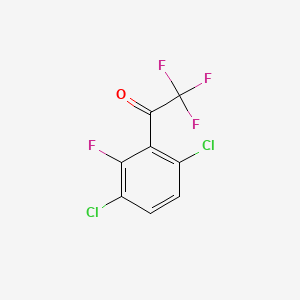

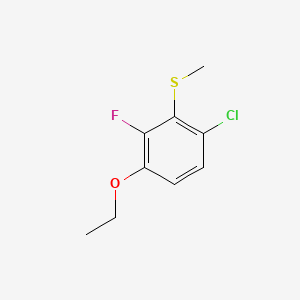
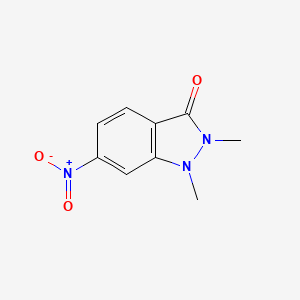
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)

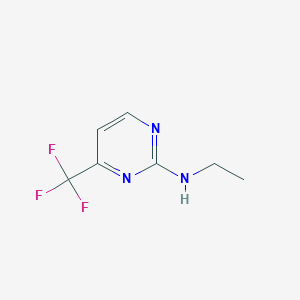
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
